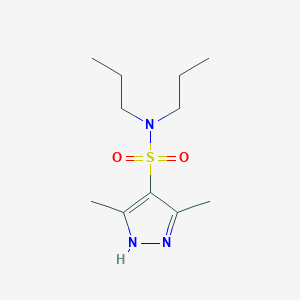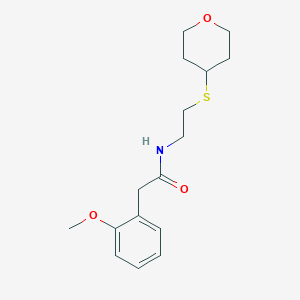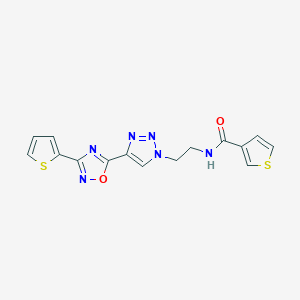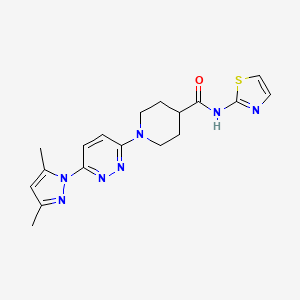
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Therapeutic Potential and Mechanism of Action
Sulfonamide compounds, including structures analogous to 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics utilized for treating bacterial infections and conditions caused by other microorganisms. Beyond their antimicrobial prowess, these compounds are recognized for their therapeutic versatility, including roles as antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease. This diverse therapeutic application is attributed to their mechanism of action, which involves the inhibition of various enzymes critical for cellular processes in pathogens and diseased cells, highlighting their importance in drug discovery and development processes (Gulcin & Taslimi, 2018).
Role in Synthesis of Heterocycles
The pyrazole moiety, a core component of this compound, is identified as a significant pharmacophore in medicinal chemistry. This recognition is due to its presence in many biologically active compounds exhibiting a wide array of activities, such as anticancer, analgesic, anti-inflammatory, and antiviral properties. The synthesis of pyrazole heterocycles, including methods that might involve derivatives similar to this compound, underlines the importance of these structures. These methods facilitate the creation of compounds with varied biological activities, offering pathways to novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental and Health Implications
The presence and impact of sulfonamides, structurally related to this compound, in the environment, especially due to agricultural activities, pose potential hazards to human health. These compounds, when introduced into the biosphere, can induce changes in microbial populations that might be harmful to human health. This aspect underscores the need for continued research into the environmental behavior and health implications of sulfonamides and their derivatives (Baran et al., 2011).
Drug Vehicle Applications
Dimethyl sulfoxide (DMSO), a solvent that might be used in formulations involving this compound, showcases a wide array of applications due to its ability to enhance membrane permeability and serve as a carrier for various therapeutic agents. Its use spans from cryopreservation to drug delivery systems, underlining its versatility as a pharmaceutical excipient and therapeutic agent. DMSO's applications in medicine and biotechnology, from facilitating drug solubility to acting as a penetration enhancer, illustrate the compound's utility in improving drug efficacy and delivery (Hoang et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide are currently unknown
Mode of Action
It is known that pyrazole derivatives can exhibit intramolecular charge transfer , which could potentially influence their interaction with targets.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to definitively state which biochemical pathways are affected by this compound . Pyrazole derivatives have been used as blocking agents for isocyanates , suggesting potential involvement in pathways related to isocyanate metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
3,5-dimethyl-N,N-dipropyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-5-7-14(8-6-2)17(15,16)11-9(3)12-13-10(11)4/h5-8H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUFLJZOTDHSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(NN=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2443859.png)

![4-((1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2443862.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)

![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)
![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)



![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)

![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)